An In-depth Technical Guide to a Key Fluorinated Biphenyl Intermediate
An In-depth Technical Guide to a Key Fluorinated Biphenyl Intermediate
A Note on the Target Compound: Initial searches for "4'-Fluoro-2-methyl-4-hydroxybiphenyl" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not a widely available research chemical or may be a novel entity with limited public documentation. In the spirit of providing a comprehensive technical resource, this guide will focus on the closely related and well-documented isomer, 4'-Fluoro-4-hydroxybiphenyl (CAS: 324-94-7) . The principles, synthesis, and potential applications discussed herein offer valuable insights that are broadly applicable to the study of fluorinated biphenyls.
Technical Guide: 4'-Fluoro-4-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4'-Fluoro-4-hydroxybiphenyl, a fluorinated biphenyl derivative of significant interest in materials science and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the underlying scientific principles.
Chemical Identity and Synonyms
4'-Fluoro-4-hydroxybiphenyl is a bifunctional organic compound featuring a biphenyl scaffold with a hydroxyl group on one phenyl ring and a fluorine atom on the other. This specific substitution pattern imparts unique properties relevant to its applications.
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Synonyms:
Physicochemical and Spectroscopic Data
The physicochemical properties of 4'-Fluoro-4-hydroxybiphenyl are crucial for its handling, purification, and application. The presence of both a hydrogen bond donor (hydroxyl group) and a highly electronegative fluorine atom influences its melting point, solubility, and electronic characteristics.
| Property | Value | Source |
| Molecular Weight | 188.20 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152 °C | [6] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)O | [1][7] |
| InChI Key | QSJNKJGPJVOGPK-UHFFFAOYSA-N | [1][7] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XlogP (predicted) | 3.3 | [7] |
Synthesis of 4'-Fluoro-4-hydroxybiphenyl
The most prevalent and efficient method for synthesizing 4'-Fluoro-4-hydroxybiphenyl is the Suzuki-Miyaura cross-coupling reaction .[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[10][11] Its mild reaction conditions and tolerance for a wide range of functional groups make it a cornerstone of modern organic synthesis.[12][13]
The choice of the Suzuki-Miyaura reaction is predicated on its reliability and high yield for constructing biaryl systems. The catalytic cycle involves three key steps:
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Oxidative Addition: A Palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
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Transmetalation: The organoboron species transfers its organic group to the Pd(II) complex, a step that is facilitated by a base.
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Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl.
The use of a base is critical to activate the organoboron compound for transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity.[9]
This protocol describes a representative synthesis of 4'-Fluoro-4-hydroxybiphenyl from 4-bromophenol and 4-fluorophenylboronic acid.
Materials:
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4-Bromophenol
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4-Fluorophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or other suitable base
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Toluene and Water (solvent system)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Hexane and Ethyl acetate (eluent)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
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Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[9]
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Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute with water and transfer to a separatory funnel.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-Fluoro-4-hydroxybiphenyl.[8]
Caption: A flowchart of the synthesis of 4'-Fluoro-4-hydroxybiphenyl.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications and Significance
The unique combination of a hydroxyl group and a fluorine atom on the biphenyl scaffold makes 4'-Fluoro-4-hydroxybiphenyl a valuable building block in several high-technology fields.
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Liquid Crystals: Biphenyl derivatives are fundamental components of liquid crystal displays (LCDs). The rigid biphenyl core provides the necessary structural anisotropy, while terminal groups like hydroxyl and fluoro moieties influence the dielectric anisotropy and other mesomorphic properties. 4'-Fluoro-4-hydroxybiphenyl serves as a key intermediate in the synthesis of more complex liquid crystal molecules.[9][12]
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Pharmaceuticals and Agrochemicals: The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a fluorine atom can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity. The hydroxyl group provides a site for further functionalization or can act as a key pharmacophoric feature. This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents.
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Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic semiconductors and optoelectronic materials due to their distinct electronic properties and enhanced stability.[9]
Safety and Handling
As with all laboratory chemicals, 4'-Fluoro-4-hydroxybiphenyl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]
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Kemcal. CAS 324-94-7 | 4-Fluoro-4 -hydroxybiphenyl, 98%. [Link]
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Pure Synth. 4-Fluoro-4-Hydroxybiphenyl 98.0%(GC). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis and Purchase of 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7). [Link]
-
PubChemLite. 4-fluoro-4'-hydroxybiphenyl (C12H9FO). [Link]
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MySkinRecipes. 4-Fluoro-4'-hydroxybiphenyl. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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